N-(4-methylpyridin-3-yl)-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride
Description
N-(4-Methylpyridin-3-yl)-4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride is a heterocyclic compound featuring a thiazole core substituted with a 4-methylpyridin-3-yl amine group at position 2 and a 4-methylthiophen-2-yl moiety at position 2. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-(4-methylpyridin-3-yl)-4-(4-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S2.ClH/c1-9-5-13(18-7-9)12-8-19-14(17-12)16-11-6-15-4-3-10(11)2;/h3-8H,1-2H3,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSLBLXSUVUHKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC2=NC(=CS2)C3=CC(=CS3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to the 2-aminothiazole family, which is characterized by diverse substitutions influencing electronic, steric, and biological properties. Key structural analogs include:
Key Observations :
- Electron-Donating Groups (e.g., -OMe, -Me) : Compounds like 4-(4-Methoxyphenyl)thiazol-2-amine () exhibit lower melting points (237°C) compared to halogenated derivatives (e.g., 295°C for chlorophenyl analogs) due to reduced intermolecular forces .
- Salt Formation : Hydrochloride salts (e.g., 4-(4-Methoxyphenyl)thiazol-2-amine hydrochloride) show enhanced aqueous solubility compared to free bases .
Comparison with Target Compound :
- The target compound’s synthesis likely involves cyclization of a ketone (e.g., 4-methylthiophen-2-yl acetophenone) with thiourea, followed by amine substitution and salt formation. Expected yields align with analogs (50–70%) .
Physical and Spectral Properties
- Melting Points : Chlorophenyl-substituted thiazoles (e.g., 11c in ) exhibit higher melting points (295°C) due to stronger halogen-based intermolecular forces, whereas methoxy or methyl groups reduce melting points (e.g., 237°C for 11b) .
- Spectroscopy : IR and NMR data () confirm thiazole ring formation (C=S stretch at ~1250 cm⁻¹) and substituent environments (e.g., pyridine protons at δ 8.5–9.0 ppm) .
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